Methyl 3-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is a method used in organic synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compounds Synthesis : The research demonstrates the synthesis of thiophene and pyrimidine derivatives through various chemical reactions. These compounds have been studied for their potential antiulcer, antiallergic, analgesic, and antiparkinsonian activities. For instance, compounds synthesized from reactions involving thiophene-2-carboxaldehyde and 2-chloro-6-ethoxy-4-acetylpyridine showed promising analgesic and antiparkinsonian activities comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Anticonvulsant Properties : Enaminones derived from the chemical structure under discussion have been analyzed for their anticonvulsant activities. The structural analysis through X-ray crystallography and molecular dynamics simulations helps in understanding the mechanism behind their pharmacological effects (Kubicki, Bassyouni, & Codding, 2000).
Anti-Inflammatory and Analgesic Activities : Novel derivatives synthesized from reactions involving visnagen or khellin with 6-amino-2-thiouracil exhibited notable anti-inflammatory and analgesic activities. Such studies indicate the potential of these compounds in developing new therapeutic agents (Abu‐Hashem & Al-Hussain, 2020).
Drug Discovery and Design
Drug-likeness and Receptor Binding : Analyses focusing on the drug-likeness and receptor binding affinities of compounds containing the pyrimidine core structure have identified several candidates with high affinity for histamine H3 receptors. Such studies are crucial in the development of new drugs with optimized pharmacokinetic properties (Sadek et al., 2014).
Pharmacological Screening : The pharmacological screening of synthesized compounds has revealed a variety of activities, including antiparkinsonian and analgesic effects, which are comparable to existing medications. This highlights the therapeutic potential of these compounds in treating various conditions (Amr, Maigali, & Abdulla, 2009).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
methyl 3-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-19(25)17-14(6-8-27-17)22-18(24)13-3-2-7-23(10-13)16-9-15(12-4-5-12)20-11-21-16/h6,8-9,11-13H,2-5,7,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILSCPDEDMATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate |
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